N-Hydroxy-2,4-dimethoxybenzamide
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Overview
Description
N-Hydroxy-2,4-dimethoxybenzamide is a chemical compound belonging to the benzamide class Benzamides are known for their diverse applications in various fields, including medicine, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-2,4-dimethoxybenzamide can be synthesized through the direct condensation of 2,4-dimethoxybenzoic acid with hydroxylamine. The reaction typically involves the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction is carried out under mild conditions, and the product is purified using standard techniques such as recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzamide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-Hydroxy-2,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other benzamide derivatives and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-Hydroxy-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is likely due to its interference with bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2,3-dimethoxybenzamide
- N-Hydroxy-3,4-dimethoxybenzamide
- N-Hydroxy-2,5-dimethoxybenzamide
Uniqueness
N-Hydroxy-2,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
568587-50-8 |
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Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
N-hydroxy-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C9H11NO4/c1-13-6-3-4-7(9(11)10-12)8(5-6)14-2/h3-5,12H,1-2H3,(H,10,11) |
InChI Key |
RLLYCSVIFHWKSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NO)OC |
Origin of Product |
United States |
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